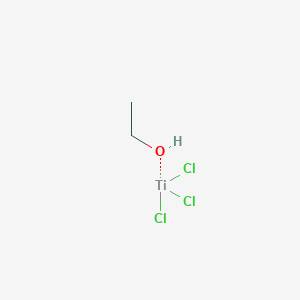

(Ethoxy)titanium(IV) trichloride, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Ethoxy)titanium(IV) trichloride, 95% (TiCl3(OEt)3) is a white crystalline solid that is produced by the reaction of titanium tetrachloride with ethoxy alcohol. It is a reagent used in a variety of organic synthesis reactions, such as the synthesis of polymers, polyesters, and polyamides. It is also used in the synthesis of pigments, dyes, and pharmaceuticals. In addition, TiCl3(OEt)3 is an important intermediate in the production of titanium dioxide.

Scientific Research Applications

TiCl3(OEt)3 is used in a variety of scientific research applications. It is used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers and copolymers. It is also used in the synthesis of polyesters, polyamides, and polycarbonates. In addition, TiCl3(OEt)3 is used in the synthesis of pigments, dyes, and pharmaceuticals.

Mechanism of Action

TiCl3(OEt)3 acts as a Lewis acid catalyst in the polymerization of vinyl monomers. It facilitates the formation of a coordination complex between the titanium center and the monomer, resulting in the initiation of a polymerization reaction. The titanium center is then regenerated, allowing the reaction to continue.

Biochemical and Physiological Effects

TiCl3(OEt)3 is a reagent that is used in a variety of synthetic reactions, and it is not known to have any direct biochemical or physiological effects. The titanium dioxide that is produced from TiCl3(OEt)3 is known to be an effective sunscreen agent, however, and it is used in a variety of skin care products.

Advantages and Limitations for Lab Experiments

The main advantage of TiCl3(OEt)3 is its low cost and availability. It is also relatively easy to handle, and it is not toxic or corrosive. The main limitation is that it is not a very selective catalyst, and it can lead to the formation of by-products in some reactions.

Future Directions

There are a number of potential future applications for TiCl3(OEt)3. It could be used as a catalyst in the synthesis of new polymers and copolymers materials. It could also be used in the synthesis of new pigments, dyes, and pharmaceuticals. In addition, it could be used in the production of titanium dioxide nanoparticles, which have a variety of potential applications in fields such as energy storage and biomedical imaging. Finally, TiCl3(OEt)3 could be used as a catalyst in the synthesis of new materials for use in 3D printing.

Synthesis Methods

TiCl3(OEt)3 is produced by the reaction of titanium tetrachloride with ethoxy alcohol. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100°C. The reaction is complete when the reaction mixture has a yellow color. The product is then filtered, washed, and dried.

properties

IUPAC Name |

ethanol;trichlorotitanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.3ClH.Ti/c1-2-3;;;;/h3H,2H2,1H3;3*1H;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLMLEWXCMFNFO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.Cl[Ti](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl3OTi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloroethoxytitanium | |

CAS RN |

3112-67-2 |

Source

|

| Record name | Trichloroethoxytitanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethoxytitanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)

![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

amino}propanoic acid](/img/structure/B6353440.png)

![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)